Cefotetan disodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: ヤマテタンは、セファマイシン核の7-α位にメトキシ基を導入する一連の化学反応によって合成されます。合成は通常、以下の手順で実行されます。

セファマイシン核の形成: これは、7-アミノセファロスポラン酸と適切なアシル化剤を縮合させることにより行われます。

メトキシ基の導入: メトキシ基は、求核置換反応によって7-α位に導入されます。

テトラゾール環の形成: テトラゾール環は、中間体を適切なテトラゾール前駆体と反応させることによって形成されます.

工業生産方法: ヤマテタンの工業生産には、大規模な発酵プロセスとそれに続く化学修飾が含まれます。 発酵プロセスは通常、セファマイシン核を生成するストレプトマイセス・ラクタムデュランス株を使用し、その後、メトキシ基とテトラゾール環を導入するために化学的に修飾されます .

化学反応の分析

Stability and Degradation Pathways

Cefotetan disodium demonstrates temperature- and pH-dependent stability in aqueous solutions. A stability study in 0.9% sodium chloride stored in polypropylene syringes showed:

| Storage Time (Days) | Potency Remaining at 25°C (%) | Potency Remaining at 5°C (%) |

|---|---|---|

| 0 | 100.0 | 100.0 |

| 1 | 99.3 | 99.8 |

| 6 | 91.0 | 97.5 |

| 12 | 84.4 | 93.2 |

| 30 | 68.1 | 85.6 |

Degradation follows first-order kinetics, with higher temperatures accelerating decomposition. The primary degradation products include tautomers and hydrolyzed β-lactam ring derivatives .

Tautomerization

This compound undergoes reversible tautomerization in biological fluids. Less than 7% of the parent compound converts to its tautomer, which retains antimicrobial activity. The process involves intramolecular proton transfer at the carboxy-methylidene group, yielding a structurally distinct but pharmacologically active form .

Structural Comparison :

| Property | Parent Compound | Tautomer |

|---|---|---|

| Antimicrobial Activity | Active | Equally Active |

| Plasma Concentration | 93% | ≤7% |

| Urinary Excretion | 51–81% unchanged | Traces detected |

β-Lactam Ring Reactivity

The bicyclic β-lactam core undergoes hydrolysis under extreme pH conditions:

| Condition | Reaction Outcome | Byproducts Identified |

|---|---|---|

| Alkaline (0.01M NaOH, 50°C) | Ring opening within 1.5 hrs | Carboxylic acid derivatives |

| Acidic (pH < 4) | Partial decomposition | Inactive sulfonic acid forms |

The β-lactam's reactivity contributes to both its antimicrobial mechanism (via irreversible PBP binding) and instability in non-physiological environments .

pH-Dependent Solubility and Stability

Reconstituted solutions (pH 4.5–6.5) show optimal stability:

| pH Range | Stability Profile |

|---|---|

| 4.5–6.5 | >90% potency retained (24 hrs) |

| >7.0 | Rapid hydrolysis |

| <4.0 | Precipitation observed |

Alkaline conditions accelerate β-lactam cleavage, while acidic environments promote precipitation due to reduced solubility of the free acid form .

Compatibility with Excipients

This compound exhibits incompatibility with:

科学的研究の応用

Clinical Applications

Cefotetan disodium has several clinical applications, particularly in treating infections caused by susceptible organisms. Key applications include:

- Intra-abdominal Infections : It is often used in combination with other antibiotics for polymicrobial infections, particularly those involving anaerobic bacteria such as Bacteroides fragilis and Clostridium species.

- Gynecological Infections : Recommended for treating pelvic inflammatory disease and other gynecological infections .

- Bone and Joint Infections : Effective against infections caused by Staphylococcus aureus, including methicillin-resistant strains .

- Skin and Soft Tissue Infections : Utilized in managing skin infections due to its effectiveness against both gram-positive and gram-negative pathogens .

Microbiology Applications

This compound is widely used in microbiological laboratories for antimicrobial susceptibility testing. It plays a crucial role in determining the susceptibility of various pathogens to antibiotics through methods such as:

- Minimum Inhibitory Concentration (MIC) Testing : Cefotetan is tested against a range of bacterial isolates to establish effective dosing regimens.

- Antimicrobial Susceptibility Panels : Commonly included in panels for testing both aerobic and anaerobic bacteria, aiding clinicians in selecting appropriate antibiotic therapy .

Case Studies

-

Intra-abdominal Infection Management :

A study highlighted the use of this compound in treating complicated intra-abdominal infections. Patients receiving cefotetan showed significant improvement compared to those on alternative regimens, demonstrating its efficacy against polymicrobial flora commonly found in such infections. -

Pelvic Inflammatory Disease :

Clinical trials have indicated that this compound, when combined with doxycycline, significantly reduces treatment failure rates in patients with pelvic inflammatory disease, underscoring its importance in gynecological care . -

Surgical Prophylaxis :

This compound has been evaluated for use as a prophylactic agent in surgical procedures, particularly gynecological surgeries. Studies show it effectively reduces the incidence of postoperative infections when administered prior to surgery.

Resistance Patterns

Despite its effectiveness, resistance to cefotetan can occur primarily through:

作用機序

ヤマテタンの殺菌作用は、細胞壁合成の阻害によるものです。ヤマテタンは、細菌細胞壁の生合成に不可欠な細菌ペニシリン結合タンパク質に結合して阻害します。 この阻害は、細胞壁の弱体化と最終的には細菌細胞の溶解につながります .

類似の化合物:

セフォタキシム: 活動スペクトルが似ていますが、β-ラクタマーゼに対する耐性が低い別のセファロスポリン系抗生物質。

セフトリアキソン: 半減期が長く、活動スペクトルが広いセファロスポリン。

セフロキシム: 抗菌活性は似ていますが、薬物動態特性が異なる第2世代セファロスポリン.

ヤマテタンの独自性: ヤマテタンは、β-ラクタマーゼに対する高い耐性と、好気性菌と嫌気性菌の両方に対する有効性によって特徴付けられます。 7-α位にあるメトキシ基とテトラゾール環の存在は、その安定性と幅広い活性を寄与しています .

類似化合物との比較

Cefotaxime: Another cephalosporin antibiotic with a similar spectrum of activity but less resistance to beta-lactamases.

Ceftriaxone: A cephalosporin with a longer half-life and broader spectrum of activity.

Cefuroxime: A second-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Uniqueness of Yamatetan: Yamatetan is unique due to its high resistance to beta-lactamases and its effectiveness against both aerobic and anaerobic bacteria. Its methoxy group at the 7-alpha position and the presence of the tetrazole ring contribute to its stability and broad spectrum of activity .

生物活性

Cefotetan disodium, a semisynthetic cephamycin antibiotic, is primarily used for its broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, pharmacokinetics, clinical applications, and case studies that illustrate its efficacy and safety.

Cefotetan exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the biosynthesis of the bacterial cell wall. This action leads to cell lysis and death, particularly effective against both aerobic and anaerobic gram-positive and gram-negative bacteria. Notably, cefotetan is resistant to a wide range of beta-lactamases, which enhances its effectiveness against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of cefotetan is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Administered intravenously or intramuscularly, cefotetan demonstrates high bioavailability.

- Volume of Distribution : Approximately 10.4 L in elderly patients and 10.3 L in younger adults .

- Protein Binding : Cefotetan is about 88% bound to plasma proteins .

- Half-Life : The terminal half-life varies significantly with renal function, ranging from approximately 4 hours in individuals with normal renal function to about 10 hours in those with moderate renal impairment .

- Elimination : Between 51% to 81% of an administered dose is excreted unchanged by the kidneys within 24 hours .

Clinical Applications

Cefotetan is indicated for treating various infections including:

- Urinary Tract Infections

- Lower Respiratory Tract Infections

- Skin and Skin Structure Infections

- Gynecologic Infections

- Intra-abdominal Infections

- Bone and Joint Infections

It is also utilized prophylactically in surgical settings to prevent postoperative infections .

Case Studies

-

Hemolytic Anemia Induced by Cefotetan :

A case study reported an 80-year-old woman who developed severe hemolytic anemia following prophylactic administration of cefotetan after surgery. This highlights the potential adverse effects associated with cefotetan use, emphasizing the need for careful monitoring in susceptible populations . -

Pharmacokinetics Study :

A study involving healthy male volunteers receiving a continuous intravenous infusion of cefotetan showed that steady-state plasma concentrations were achieved after 12 hours. This study demonstrated that a loading dose followed by a continuous infusion could be an effective regimen for managing severe infections .

Adverse Effects

Common adverse reactions associated with cefotetan include:

- Diarrhea

- Nausea

- Hemolytic anemia (in rare cases)

Monitoring for these effects is crucial, especially in patients with underlying health conditions .

Summary Table of this compound Properties

| Property | Details |

|---|---|

| Drug Class | Semisynthetic cephamycin |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis |

| Protein Binding | ~88% |

| Volume of Distribution | 10.4 L (elderly), 10.3 L (young adults) |

| Half-Life | 4 hours (normal), up to 10 hours (impaired) |

| Elimination Route | Renal (unchanged drug) |

| Common Indications | UTI, respiratory infections, surgical prophylaxis |

| Adverse Effects | Diarrhea, nausea, hemolytic anemia |

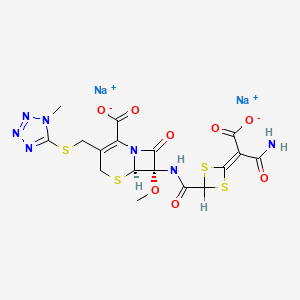

特性

CAS番号 |

74356-00-6 |

|---|---|

分子式 |

C17H15N7Na2O8S4 |

分子量 |

619.6 g/mol |

IUPAC名 |

disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1 |

InChIキー |

ZQQALMSFFARWPK-ZTQQJVKJSA-L |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

異性体SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

正規SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis) |

関連するCAS |

69712-56-7 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ICI 156834; ICI-156834; ICI156834; YM 09330; YM-09330; YM09330; Cefotetan Sodium; Yamatetan; Cefotan; Apatef. |

製品の起源 |

United States |

Q1: What is the mechanism of action of Cefotetan disodium?

A: this compound is a bactericidal antibiotic that works by inhibiting bacterial cell wall synthesis. [, , ] It achieves this by inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan cross-linking. [] This disruption weakens the bacterial cell wall, ultimately leading to cell lysis and death. [, ]

Q2: Is this compound more effective against Gram-positive or Gram-negative bacteria?

A: Compared to first-generation cephalosporins, this compound shows greater activity against Gram-negative bacteria and relatively less activity against Gram-positive organisms. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these details can be readily found in publicly accessible chemical databases.

Q4: Are there any NMR studies on the structure of this compound?

A: Yes, one study investigated the ¹H and ¹³C NMR spectra of this compound, ceftriaxone, and cefotaxime. [] Interestingly, the researchers observed signal splitting in the ¹³C NMR spectrum of this compound when DMSO-d6 was used as the solvent, which disappeared when using D2O. Further investigation using variable temperature ¹³C NMR spectroscopy revealed that this signal splitting was due to the existence of different conformations of this compound in DMSO-d6. []

Q5: How stable is this compound in commonly used intravenous solutions?

A: Studies have assessed the stability of this compound in various solutions. One study found that this compound (60 mg/ml) in 0.9% sodium chloride sterile saline solution stored in polypropylene syringes remained stable for 6 days at 25°C and for 24 days at 5°C. [] Another study showed that while this compound is relatively unstable in 5% dextrose and 0.9% sodium chloride injections at 25°C (expiry time 2 days), it exhibited significantly higher stability at lower temperatures, remaining stable for at least 41 days at 5°C and 60 days at -10°C. []

Q6: Does freezing and thawing affect the stability of this compound solutions?

A: One study demonstrated that thawing frozen this compound solutions in a microwave (90 seconds) did not lead to significant decomposition. []

Q7: What factors can impact the stability of this compound?

A: Research indicates that this compound is sensitive to light, high temperature, high humidity, oxygen, and pH variations. [, ] Specifically, one study found that the optimum pH range for stability is 3.6-6.4. []

Q8: What is the pharmacokinetic profile of this compound in humans?

A: Several studies have investigated the pharmacokinetics of this compound in healthy volunteers. [, , , , , ] These studies generally indicate that this compound exhibits dose-dependent pharmacokinetics, with Cmax and AUC increasing proportionally with dose. The elimination half-life (t1/2) is typically around 3.5 - 4.5 hours and appears to be independent of the administered dose. [, , , ] Approximately 67% of the drug is excreted unchanged in the urine. []

Q9: Does this compound accumulate in the body after multiple doses?

A: One study found no significant accumulation of this compound after repeated dosing. [] Another study reported an accumulation index of 1.17 ± 0.05 after multiple doses, suggesting minimal accumulation. []

Q10: Are there any differences in pharmacokinetic parameters between male and female subjects?

A: One study found no significant difference in pharmacokinetic parameters of this compound between male and female subjects. []

Q11: What are the potential adverse effects associated with this compound?

A11: While this Q&A focuses on the scientific aspects and avoids clinical information, it's important to note that this compound, like other medications, may be associated with adverse effects.

Q12: What analytical techniques are used to determine the concentration of this compound in biological samples?

A: Several analytical methods have been employed for quantifying this compound. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. [, , , , ]

Q13: How is the polymer impurity in this compound determined?

A: One study described a sephadex column chromatography method to determine the polymer impurity in this compound. [] The method utilizes a normal liquid chromatography system equipped with a steel column packed with glucosan gel as the stationary phase. []

Q14: How are residual organic solvents measured in this compound?

A: One study established a capillary gas chromatography (GC) method with headspace injection to measure residual acetone and ethyl acetate in this compound. [] This method used a HP-1 capillary column and a flame ionization detector (FID) for analysis. []

Q15: Are there any known drug interactions with this compound?

A15: While this Q&A prioritizes scientific aspects and avoids clinical information, it's worth noting that, like other medications, this compound might interact with other drugs.

Q16: What are the potential implications of this compound use on vitamin K levels?

A: Studies have suggested a link between this compound use and hypoprothrombinemia, a condition characterized by low levels of prothrombin, a clotting factor dependent on vitamin K. [, , , , ] Research indicates that malnourished patients with low serum vitamin K1 levels may be at a higher risk of developing hypoprothrombinemia following this compound therapy. [, ]

Q17: Has this compound been associated with hemolytic anemia?

A: Yes, there have been reported cases of this compound-induced hemolytic anemia, some of which have been severe or even fatal. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。